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Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent fatty acid amide

hydrolase (FAAH) inhibitors: JNJ-42165279, developed by Janssen Pharmaceutica, and PF-

04457845, developed by Pfizer. By inhibiting FAAH, the primary enzyme responsible for the

degradation of the endocannabinoid anandamide (AEA), these compounds potentiate

endogenous cannabinoid signaling.[1][2] This mechanism has been explored for its therapeutic

potential in a range of conditions, including anxiety disorders, pain, and inflammation.[2][3]

This comparison summarizes key preclinical and clinical data, presents detailed experimental

methodologies, and visualizes relevant biological pathways and workflows to aid researchers in

understanding the nuances of these two inhibitors.

Mechanism of Action
Both JNJ-42165279 and PF-04457845 are potent inhibitors of the FAAH enzyme.[3][4] They

act by covalently modifying the catalytic serine nucleophile (Ser241) within the FAAH active

site.[1][4] This covalent binding effectively inactivates the enzyme, leading to an accumulation

of fatty acid amides (FAAs), most notably anandamide.[3][5]

While both are covalent inhibitors, a key distinction lies in the reversibility of their binding. PF-

04457845 is described as an irreversible inhibitor.[5] In contrast, JNJ-42165279 is

characterized as a covalently binding but slowly reversible inhibitor, meaning that the enzyme

can eventually regenerate its activity.[6]
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Preclinical Efficacy
Both compounds have demonstrated efficacy in rodent models of pain. PF-04457845 was

effective in both inflammatory and noninflammatory pain models in rats, with a minimum

effective dose of 0.1 mg/kg in a complete Freund's adjuvant (CFA) model of inflammatory pain.

[4][5] JNJ-42165279 also showed efficacy in a rat spinal nerve ligation (SNL) model of

neuropathic pain.[3][7]

Clinical Trials
JNJ-42165279 has been investigated in Phase II clinical trials for social anxiety disorder and

major depressive disorder.[6] In a study on social anxiety disorder, JNJ-42165279 (25 mg

daily) did not show a statistically significant change in the primary endpoint, the Liebowitz

Social Anxiety Scale (LSAS) total score, compared to placebo.[8][9] However, a significantly

higher percentage of subjects treated with JNJ-42165279 showed a ≥30% improvement in

LSAS total score and were rated as "much" or "very much improved" on the Clinical Global

Impression-Improvement (CGI-I) scale.[8][9]

PF-04457845 has been evaluated in Phase II trials for osteoarthritis pain and cannabis

withdrawal.[10][11] In a trial for pain associated with osteoarthritis of the knee, PF-04457845

failed to demonstrate a significant analgesic effect compared to placebo, despite showing

target engagement by inhibiting FAAH activity by over 96%.[10]

Data Presentation
The following tables provide a structured comparison of the quantitative data available for JNJ-
42165279 and PF-04457845.

Table 1: In Vitro Potency

Compound Target Species IC50
kinact/Ki (M-
1s-1)

JNJ-42165279 FAAH Human 70 nM[6][12] Not Reported

PF-04457845 FAAH Human 7.2 nM[13][14] 40,300[5]
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Table 2: Preclinical Pharmacokinetics

Compound Species Dose Route Cmax Tmax

JNJ-

42165279
Rat 20 mg/kg Oral

4.2 µM

(plasma), 6.3

µM (brain)[7]

1 hour[7]

PF-04457845 Rat 1 mg/kg Oral Not Reported Not Reported

Table 3: Clinical Pharmacodynamics - FAAH Inhibition

Compound Study Population Dose FAAH Inhibition

JNJ-42165279 Healthy Volunteers ≥10 mg
Saturation of brain

FAAH occupancy[15]

PF-04457845 Healthy Volunteers
≥0.3 mg (single), ≥0.5

mg (multiple)

>97% in

leukocytes[16]

Table 4: Clinical Pharmacodynamics - Anandamide (AEA) Elevation

Compound Study Population Dose
Fold-Increase in
Plasma AEA

JNJ-42165279 Healthy Volunteers
10-100 mg (single

dose)

5.5 - 10 fold (peak)

[15]

PF-04457845 Healthy Volunteers Not specified 3.5 - 10 fold[16]

Experimental Protocols
FAAH Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of FAAH inhibitors is the glutamate

dehydrogenase-coupled FAAH assay.[5]

Enzyme Source: Recombinant human or rat FAAH is used.
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Substrate: A suitable FAAH substrate, such as anandamide, is used.

Assay Principle: The hydrolysis of the substrate by FAAH releases an amine. This amine is

then used in a coupled reaction with glutamate dehydrogenase, which results in the

oxidation of NADH to NAD+.

Detection: The decrease in NADH absorbance is monitored spectrophotometrically at 340

nm.

Inhibitor Testing: The assay is performed in the presence of varying concentrations of the

test compound (e.g., JNJ-42165279 or PF-04457845) to determine the concentration that

inhibits 50% of the enzyme activity (IC50).

Time-Dependent Inhibition: For covalent inhibitors, the rate of enzyme inactivation (kinact)

and the inhibitor concentration that produces half-maximal inactivation (Ki) are determined

by pre-incubating the enzyme with the inhibitor for various times before adding the substrate.

[5]

Measurement of Anandamide Levels (General Protocol)
Liquid chromatography-mass spectrometry (LC-MS) is the standard method for quantifying

anandamide and other fatty acid amides in biological matrices.[17]

Sample Preparation: Biological samples (e.g., plasma, brain tissue) are homogenized and

subjected to lipid extraction, typically using a mixture of organic solvents like chloroform and

methanol.

Internal Standard: A deuterated analog of anandamide is added to the sample before

extraction to serve as an internal standard for accurate quantification.

Chromatographic Separation: The extracted lipids are separated using a high-performance

liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass

spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to

specifically detect and quantify the parent and daughter ions of anandamide and the internal

standard.
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Quantification: A standard curve is generated using known concentrations of anandamide,

and the concentration in the biological samples is determined by comparing the peak area

ratio of the analyte to the internal standard against the standard curve.[17]

Visualizations
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the degradation of anandamide

and how its inhibition leads to increased endocannabinoid signaling.
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Caption: FAAH inhibition blocks anandamide degradation, increasing its availability to activate

cannabinoid receptors.

Experimental Workflow for Preclinical Efficacy Testing
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This diagram outlines a typical workflow for evaluating the efficacy of FAAH inhibitors in a

preclinical model of pain.
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Caption: Workflow for assessing the analgesic effects of FAAH inhibitors in animal models.

Logical Relationship of Clinical Trial Design
This diagram illustrates the logical flow of a typical randomized, placebo-controlled clinical trial

for an FAAH inhibitor.
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Caption: Logical flow of a randomized, placebo-controlled clinical trial for an FAAH inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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